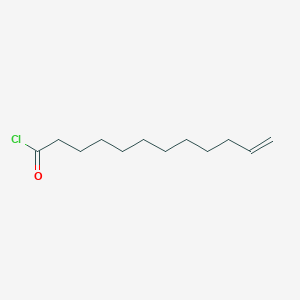

11-Dodecenoyl chloride

Description

BenchChem offers high-quality 11-Dodecenoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dodecenoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dodec-11-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKXXDHGANJVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557521 | |

| Record name | Dodec-11-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84465-81-6 | |

| Record name | Dodec-11-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Dodecenoyl Chloride

CAS Number: 84465-81-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dodecenoyl chloride, a monounsaturated fatty acyl chloride. While specific research on this compound is limited, this document compiles available data, outlines standard experimental protocols, and explores potential applications in drug development and cellular signaling based on the chemical properties of acyl chlorides and monounsaturated fatty acids.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 11-Dodecenoyl Chloride and Related Compounds

| Property | 11-Dodecenoyl Chloride (Predicted/Inferred) | 11-Dodecenoic Acid (CAS 65423-25-8) | Dodecanoyl Chloride (CAS 112-16-3) |

| Molecular Formula | C₁₂H₂₁ClO[1] | C₁₂H₂₂O₂ | C₁₂H₂₃ClO |

| Molecular Weight | 216.75 g/mol [1] | 198.30 g/mol | 218.76 g/mol |

| Physical State | Liquid[1] | Colorless liquid | Liquid |

| Purity | >99%[1] | - | - |

| Boiling Point | No data available | 303.19 °C (estimated) | 134-137 °C / 11 mmHg |

| Density | No data available | 0.890-0.897 g/cm³ @ 25 °C | 0.946 g/mL @ 25 °C |

| Refractive Index | No data available | 1.447-1.457 @ 20 °C | n20/D 1.445 |

| Storage | Freezer[1] | - | Store below +30°C |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal vinyl group (multiplets between δ 4.9-5.9 ppm), a triplet for the α-methylene group adjacent to the carbonyl chloride (δ ~2.8-3.0 ppm), and a complex multiplet for the aliphatic chain protons.

-

¹³C NMR: The carbon NMR would feature a downfield signal for the carbonyl carbon (around 170-174 ppm), signals for the double bond carbons (in the range of 114-140 ppm), and a series of peaks for the methylene (B1212753) carbons of the aliphatic chain.

-

Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching band for the acyl chloride is expected at a high wavenumber, typically in the range of 1790-1810 cm⁻¹.[2] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ and C=C stretching around 1640 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.[3] Common fragmentation patterns would involve the loss of the chlorine atom and cleavage of the aliphatic chain.

Experimental Protocols

Synthesis of 11-Dodecenoyl Chloride from 11-Dodecenoic Acid

This protocol describes a general method for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials:

-

11-Dodecenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 11-dodecenoic acid in anhydrous DCM.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution at room temperature. The addition can be done via a dropping funnel.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM).

-

Monitor the reaction progress by observing the evolution of sulfur dioxide and hydrogen chloride gas (which should be vented through a proper scrubbing system). The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude 11-dodecenoyl chloride can be purified by fractional distillation under high vacuum to yield the pure product.

Diagram 1: Synthesis Workflow

References

Synthesis of 11-Dodecenoyl Chloride from 11-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11-dodecenoyl chloride from 11-dodecenoic acid. Acyl chlorides are valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. This document outlines the primary synthetic routes, detailed experimental protocols, and purification methods for the preparation of 11-dodecenoyl chloride. Quantitative data from representative procedures are summarized, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

11-Dodecenoic acid is a terminally unsaturated fatty acid. Its conversion to the corresponding acyl chloride, 11-dodecenoyl chloride, significantly enhances its reactivity, making it a versatile building block in the synthesis of various biologically active molecules and materials. The introduction of the chloro group transforms the hydroxyl moiety of the carboxylic acid into a superior leaving group, thereby facilitating nucleophilic acyl substitution reactions. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired reaction conditions, scale, and the sensitivity of the starting material.

Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. The most frequently employed and efficient methods involve the use of thionyl chloride or oxalyl chloride.

Reaction with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides.[1][2][3] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][4] The evolution of these gaseous byproducts helps to drive the reaction to completion.[5]

Reaction with Oxalyl Chloride

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides from carboxylic acids.[2] This reaction is often preferred for smaller-scale preparations or when milder conditions are required. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and is also driven forward by the release of gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).[6]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 11-dodecenoyl chloride from 11-dodecenoic acid using thionyl chloride and oxalyl chloride. All procedures should be conducted in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic. Glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.

Synthesis using Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11-dodecenoic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can often be performed neat.[6]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude 11-dodecenoyl chloride can be purified by fractional distillation under high vacuum to yield the pure product.

Synthesis using Oxalyl Chloride

-

Reaction Setup: To a solution of 11-dodecenoyl acid in an inert anhydrous solvent (such as dichloromethane (B109758) or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (typically 1.5-2 equivalents) dropwise.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Work-up and Purification: The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude 11-dodecenoyl chloride, which is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of acyl chlorides from carboxylic acids using the described methods. The values for 11-dodecenoyl chloride are based on typical yields for similar long-chain fatty acid conversions.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Starting Material | 11-Dodecenoic Acid | 11-Dodecenoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry | 2-3 equivalents | 1.5-2 equivalents |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Solvent | Neat or inert solvent (e.g., Toluene) | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 1-3 hours |

| Typical Yield | 85-95% | 90-98% |

| Purity (after distillation) | >98% | >98% |

Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Reaction mechanisms for the synthesis of 11-dodecenoyl chloride.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 11-dodecenoyl chloride.

Characterization

The final product, 11-dodecenoyl chloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule, showing the characteristic signals for the terminal double bond, the aliphatic chain, and the carbonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the acyl chloride, typically in the region of 1780-1815 cm⁻¹. The C-H stretches of the alkene and alkane will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (216.75 g/mol for C₁₂H₂₁ClO).[7]

Safety and Handling

11-Dodecenoyl chloride is a reactive and corrosive compound. It is sensitive to moisture and will hydrolyze back to 11-dodecenoic acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.

Conclusion

The synthesis of 11-dodecenoyl chloride from 11-dodecenoic acid is a straightforward and high-yielding process that can be readily accomplished using standard laboratory reagents and techniques. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice between them depending on the specific requirements of the synthesis. The resulting acyl chloride is a valuable intermediate for further chemical transformations, particularly in the development of novel pharmaceuticals and other specialized chemical products.

References

Solubility of 11-Dodecenoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

11-Dodecenoyl chloride (C₁₂H₂₁ClO) is a fatty acyl chloride that serves as a reactive intermediate in organic synthesis. Its utility in the production of esters, amides, and other acyl derivatives makes it a valuable compound in pharmaceutical and materials science research. A thorough understanding of its solubility in organic solvents is critical for reaction design, purification, and formulation. This guide addresses this need by consolidating known information and providing practical methodologies.

Physicochemical Properties of 11-Dodecenoyl Chloride

| Property | Value |

| Molecular Formula | C₁₂H₂₁ClO[1] |

| Molecular Weight | 216.75 g/mol [1] |

| Appearance | Expected to be a liquid at room temperature |

| Reactivity | Highly reactive, particularly with nucleophiles. Moisture sensitive. |

Qualitative Solubility of 11-Dodecenoyl Chloride

Quantitative solubility data for 11-dodecenoyl chloride in various organic solvents is not extensively documented in scientific literature. However, based on the known behavior of long-chain acyl chlorides, a qualitative assessment can be made. Acyl chlorides are generally soluble in non-polar, aprotic solvents. They react with protic solvents, such as water and alcohols.

The following table summarizes the expected solubility behavior of 11-dodecenoyl chloride.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Non-polar, Aprotic | Soluble | "Like dissolves like" principle; both are non-polar. |

| Toluene | Non-polar, Aprotic | Soluble | "Like dissolves like" principle. |

| Diethyl Ether | Polar, Aprotic | Soluble | Common solvent for organic reactions involving acyl chlorides. |

| Chloroform | Polar, Aprotic | Soluble | Common solvent for non-polar to moderately polar organic compounds.[2] |

| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Widely used solvent for a range of organic compounds. |

| Ethyl Acetate | Polar, Aprotic | Soluble | Good solvent for many organic compounds. |

| Acetone | Polar, Aprotic | Soluble | Soluble, but caution is advised due to potential enolate reactions. |

| Tetrahydrofuran (THF) | Polar, Aprotic | Soluble | Common solvent for organic reactions. |

| Acetonitrile | Polar, Aprotic | Soluble | Miscible with a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar, Aprotic | Soluble | A powerful, polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | A powerful, polar aprotic solvent. |

| Water | Polar, Protic | Reacts Violently | Acyl chlorides hydrolyze rapidly and exothermically in water to form the corresponding carboxylic acid and hydrochloric acid.[3][4] |

| Methanol | Polar, Protic | Reacts | Reacts with alcohols to form esters. |

| Ethanol | Polar, Protic | Reacts | Reacts with alcohols to form esters. |

Experimental Protocol for Solubility Determination

Given the reactivity of 11-dodecenoyl chloride, a carefully designed experimental protocol is necessary to determine its solubility in a given aprotic solvent. The following is a generalized method.

Objective: To determine the approximate solubility of 11-dodecenoyl chloride in a selected aprotic organic solvent at a specific temperature.

Materials:

-

11-Dodecenoyl chloride

-

Anhydrous organic solvent of interest

-

Dry glassware (vials with screw caps, graduated cylinders, pipettes)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent hydrolysis of the acyl chloride.

-

Solvent Measurement: In a dry vial, place a known volume of the anhydrous organic solvent.

-

Initial Addition: Under an inert atmosphere, add a small, accurately weighed amount of 11-dodecenoyl chloride to the solvent.

-

Dissolution Attempt: Cap the vial tightly and stir the mixture vigorously using a magnetic stirrer at a constant temperature.

-

Observation: Observe the solution for complete dissolution. The absence of any visible undissolved droplets or solid indicates that the compound is soluble at that concentration.

-

Incremental Addition: If the initial amount dissolves completely, continue to add small, accurately weighed increments of 11-dodecenoyl chloride, ensuring complete dissolution after each addition.

-

Saturation Point: The saturation point is reached when a small amount of the added 11-dodecenoyl chloride no longer dissolves after prolonged stirring.

-

Quantification: The solubility can be expressed as the total mass of 11-dodecenoyl chloride dissolved in the known volume of the solvent (e.g., in g/100 mL).

-

Confirmation (Optional): The concentration of the dissolved acyl chloride in a saturated solution can be more accurately determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization. For instance, the acyl chloride can be converted to a stable ester by reacting with an alcohol, and then quantified.

Visualizing Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical considerations regarding the reactivity of acyl chlorides.

Caption: Experimental workflow for determining the solubility of 11-dodecenoyl chloride.

Caption: Logical relationship between solvent type and interaction with 11-dodecenoyl chloride.

Conclusion

While quantitative solubility data for 11-dodecenoyl chloride remains to be fully characterized in the public domain, a strong qualitative understanding of its behavior in various organic solvents can be established based on the general reactivity of acyl chlorides. It is anticipated to be soluble in a wide range of common aprotic organic solvents and reactive towards protic solvents. The experimental protocol and logical diagrams provided in this guide offer a practical framework for researchers, scientists, and drug development professionals to safely handle and effectively utilize 11-dodecenoyl chloride in their work. It is recommended that solubility is determined empirically for specific applications and solvent systems, following the safety and handling precautions outlined in the material safety data sheet (MSDS).

References

An In-depth Technical Guide to 11-Dodecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-dodecenoyl chloride, a reactive acyl chloride derived from the unsaturated fatty acid, 11-dodecenoic acid. Due to a scarcity of publicly available data directly pertaining to 11-dodecenoyl chloride, this document compiles known information and supplements it with data from its saturated analog, dodecanoyl chloride, and its parent carboxylic acid, 11-dodecenoic acid. This guide covers the physical and chemical properties, proposed experimental protocols for synthesis and analysis, and explores the potential biological relevance in the context of lipid signaling. Particular attention is given to the role of its parent fatty acid in microbial communication, providing a basis for further investigation into the bioactivity of 11-dodecenoyl chloride.

Physical and Chemical Properties

For a more complete understanding of its physical characteristics, the properties of its saturated counterpart, dodecanoyl chloride, and its parent carboxylic acid, 11-dodecenoic acid, are presented below for comparison.

Table 1: Physical and Chemical Properties of 11-Dodecenoyl Chloride and Related Compounds

| Property | 11-Dodecenoyl Chloride | Dodecanoyl Chloride (for comparison) | 11-Dodecenoic Acid |

| Molecular Formula | C₁₂H₂₁ClO[1] | C₁₂H₂₃ClO[2] | C₁₂H₂₂O₂[3] |

| Molecular Weight | 216.75 g/mol [1] | 218.77 g/mol | 198.30 g/mol [3] |

| Physical State | Liquid[1] | Liquid | Colorless clear liquid (est.)[4] |

| Melting Point | Not available | -17 °C[2] | 20.00 °C[4] |

| Boiling Point | Not available | 134-137 °C at 11 mmHg[2] | 303.19 °C at 760.00 mmHg (est.)[4] |

| Density | Not available | 0.946 g/mL at 25 °C[2] | 0.89000 to 0.89700 at 25.00 °C[4] |

| Refractive Index | Not available | 1.445 at 20 °C | 1.44700 to 1.45700 at 20.00 °C[4] |

| Purity | >99%[1] | ≥97.5% (GC)[5] | 95.00 to 100.00[4] |

| Storage | Freezer[1] | Store below +30°C, keep container dry[2] | Not specified |

| Solubility | Not available | Soluble in ethanol (B145695) and methanol; reacts with water[2] | Soluble in alcohol; water solubility 7.817 mg/L at 25 °C (est.)[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 11-dodecenoyl chloride are not explicitly available in the reviewed literature. However, based on general organic chemistry principles and published methods for similar compounds, the following protocols are proposed.

Synthesis of 11-Dodecenoyl Chloride from 11-Dodecenoic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. A common and effective method involves the use of thionyl chloride (SOCl₂).

Reaction:

Proposed Protocol:

-

Preparation: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Solvents should be anhydrous.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place 11-dodecenoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like dichloromethane (B109758) or toluene.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred until the evolution of gas ceases, indicating the completion of the reaction. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure. It is crucial to avoid exposure to atmospheric moisture during this step.

-

Purification: The crude 11-dodecenoyl chloride can be purified by vacuum distillation.

Spectroscopic Analysis

The structure of the synthesized 11-dodecenoyl chloride can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The formation of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch at a higher frequency (typically 1780-1815 cm⁻¹) compared to the carboxylic acid carbonyl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the terminal vinyl protons and the methylene (B1212753) protons. The protons on the carbon adjacent to the carbonyl group will be shifted downfield.

-

¹³C NMR: The spectrum should show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. The signals for the carbons of the double bond will also be present.

-

Handling and Storage

Acyl chlorides are reactive and require careful handling.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Due to its moisture sensitivity, it should be handled under an inert atmosphere whenever possible.[6]

-

Storage: 11-Dodecenoyl chloride should be stored in a tightly sealed container under an inert atmosphere in a freezer to minimize degradation.[1] It should be stored away from water, alcohols, and other nucleophilic reagents.[6]

Biological Relevance and Signaling Pathways

While there is no direct evidence of 11-dodecenoyl chloride's involvement in biological signaling, its parent fatty acid, 11-dodecenoic acid, and structurally similar molecules are known to act as signaling molecules in microbial communication systems.

-

Quorum Sensing: A related compound, cis-2-dodecenoic acid, is a diffusible signal factor (DSF) involved in quorum sensing in bacteria like Burkholderia cenocepacia.[7] Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density.

-

Potential for Bioactivity: Given that 11-dodecenoyl chloride is a reactive derivative of a fatty acid with signaling properties, it is plausible that it could interact with biological systems. Acyl chlorides can react with nucleophilic groups in biomolecules, such as amino, hydroxyl, and thiol groups, potentially leading to covalent modifications of proteins and other macromolecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic route from 11-dodecenoic acid to 11-dodecenoyl chloride.

Caption: Proposed synthesis of 11-dodecenoyl chloride.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway based on the known role of similar unsaturated fatty acids in microbial quorum sensing.

Caption: Hypothetical quorum sensing pathway involving 11-dodecenoic acid.

Conclusion

11-Dodecenoyl chloride is a reactive lipid molecule with potential applications in organic synthesis and as a probe for studying biological systems. While specific data for this compound is limited, this guide provides a foundational understanding based on available information and data from related molecules. The proposed experimental protocols offer a starting point for its synthesis and characterization. Furthermore, the exploration of its potential role in signaling, based on the known activities of its parent fatty acid, opens avenues for future research into its biological effects. Further experimental investigation is necessary to fully elucidate the properties and potential applications of 11-dodecenoyl chloride.

References

- 1. larodan.com [larodan.com]

- 2. Dodecanoyl chloride [chembk.com]

- 3. 11-Dodecenoic acid | C12H22O2 | CID 125207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-dodecenoic acid, 65423-25-8 [thegoodscentscompany.com]

- 5. Dodecanoyl chloride Lauroyl chloride [sigmaaldrich.com]

- 6. nj.gov [nj.gov]

- 7. 11-Dodecenoic acid | 65423-25-8 | Benchchem [benchchem.com]

Commercial Sourcing and Technical Overview of 11-Dodecenoyl Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Dodecenoyl chloride (CAS No. 84465-81-6), a specialized chemical intermediate. The document details its commercial availability, key chemical properties, and a general synthetic approach. Due to the limited publicly available information on its specific biological applications, this guide focuses on providing a solid foundation of its chemical and sourcing data to support research and development activities.

Commercial Supplier Landscape

11-Dodecenoyl chloride is available from a select number of chemical suppliers who specialize in research-grade lipids and fine chemicals. For researchers requiring this compound, the following table summarizes the key suppliers and their product specifications. It is important to note that pricing and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Larodan | 46-1201 | >99% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |

| Sapphire North America | 46-1201-9 | >99% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |

| BLD Pharm | BD138848 | Not Specified | Inquire | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |

| Chemspace | CSSB00009997480 | 90% | 100 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |

| MedChemExpress | HY-165839 | Not Specified | 50 mg, 100 mg, 250 mg | 84465-81-6 | C₁₂H₂₁ClO | 216.75 |

Chemical and Physical Properties

11-Dodecenoyl chloride is a long-chain fatty acyl chloride. Its terminal double bond and reactive acyl chloride group make it a versatile building block in organic synthesis, particularly for the introduction of a C12 mono-unsaturated acyl group.

| Property | Value |

| CAS Number | 84465-81-6 |

| Molecular Formula | C₁₂H₂₁ClO |

| Molecular Weight | 216.75 g/mol |

| Appearance | Liquid |

| Purity | Typically >99% (Larodan, Sapphire North America) |

| Storage Conditions | Freezer (-20°C) |

Synthesis of 11-Dodecenoyl Chloride: A General Protocol

While specific synthesis protocols for 11-dodecenoyl chloride are not widely published in peer-reviewed literature, a general and common method for the preparation of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂). The following is a generalized experimental protocol based on the synthesis of similar acyl chlorides.

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. The handling of thionyl chloride requires a well-ventilated fume hood and appropriate personal protective equipment.

Materials:

-

11-Dodecenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 11-dodecenoic acid.

-

Under an inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. This can be done neat or with an anhydrous solvent.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-70°C) for several hours until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken to use a trap to capture the corrosive byproducts.

-

The crude 11-dodecenoyl chloride can be purified by vacuum distillation if necessary.

Below is a diagram illustrating the general workflow for the synthesis of an acyl chloride from a carboxylic acid.

Caption: General workflow for acyl chloride synthesis.

Biological Applications and Signaling Pathways

A thorough review of scientific literature and patent databases did not yield specific information regarding the biological activity, associated signaling pathways, or direct applications in drug development for 11-dodecenoyl chloride. One doctoral thesis mentioned its synthesis for the creation of precision polymers, a materials science application.

The lack of published biological data suggests that 11-dodecenoyl chloride is likely utilized as a chemical intermediate for the synthesis of more complex molecules with potential biological relevance. Researchers in drug development may use it to introduce a lipid tail to a molecule of interest to enhance its membrane permeability or to target lipid-binding proteins. However, without specific examples in the literature, any discussion of its role in signaling pathways would be speculative.

Researchers are encouraged to report their findings on the biological effects of novel compounds synthesized using 11-dodecenoyl chloride to contribute to the public knowledge base.

An In-depth Technical Guide on the Core Reactivity of Unsaturated Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated acyl chlorides are a class of highly reactive organic compounds characterized by the presence of both a carbon-carbon double or triple bond and an acyl chloride functional group. This unique combination of reactive sites imparts a versatile and complex reactivity profile, making them valuable intermediates in organic synthesis. Their pronounced electrophilicity at both the carbonyl carbon and the β-unsaturated position allows for a diverse range of transformations, including nucleophilic acyl substitution, conjugate addition, and participation in various coupling reactions. This guide provides a comprehensive overview of the fundamental reactivity of unsaturated acyl chlorides, with a particular focus on their applications in the synthesis of complex molecules and their emerging role in the development of targeted covalent inhibitors for therapeutic applications. Detailed experimental protocols, quantitative reactivity data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Introduction

Unsaturated acyl chlorides are bifunctional electrophiles that exhibit a rich and varied chemical reactivity. The acyl chloride moiety, being a highly reactive carboxylic acid derivative, readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles.[1] Concurrently, the presence of a conjugated π-system renders the β-carbon susceptible to nucleophilic attack via conjugate (or Michael) addition.[2] The interplay between these two reactive centers—1,2-addition at the carbonyl carbon and 1,4-addition at the β-carbon—is a key feature of their chemistry and is influenced by factors such as the nature of the nucleophile, the substitution pattern of the unsaturated system, and the reaction conditions.[3]

This dual reactivity, coupled with their ability to participate in transition metal-catalyzed cross-coupling reactions, makes unsaturated acyl chlorides powerful building blocks in organic synthesis. Furthermore, the α,β-unsaturated carbonyl motif is a key "warhead" in the design of targeted covalent inhibitors (TCIs), a class of drugs that form a permanent bond with their biological target, often leading to enhanced potency and duration of action.[4][5] This guide will delve into the core principles governing the reactivity of unsaturated acyl chlorides, provide practical experimental guidance, and explore their significance in the context of modern drug discovery.

Synthesis of Unsaturated Acyl Chlorides

The most common and straightforward method for the synthesis of α,β-unsaturated acyl chlorides is the reaction of the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent.[6] Several reagents can be employed for this transformation, with the choice often depending on the scale of the reaction and the sensitivity of the substrate.

Common Chlorinating Agents

-

Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that can be easily removed.[7]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent that produces gaseous byproducts (CO, CO₂, and HCl). This method is generally milder than using thionyl chloride.[7]

-

Benzoyl Chloride (C₆H₅COCl): In some cases, benzoyl chloride can be used to convert acrylic acid to acryloyl chloride.[8]

Detailed Experimental Protocol: Synthesis of Methacryloyl Chloride

The following protocol describes the synthesis of methacryloyl chloride from methacrylic acid using thionyl chloride.[7]

Materials:

-

Methacrylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Drying tube (e.g., with CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add methacrylic acid.

-

Slowly add thionyl chloride to the flask, typically in a slight excess (e.g., 1.1 to 1.5 equivalents). The reaction is exothermic and will produce HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

Once the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, assemble a distillation apparatus and carefully distill the crude reaction mixture under vacuum to isolate the methacryloyl chloride. The boiling point of methacryloyl chloride is approximately 95-96 °C at atmospheric pressure.[7]

-

Collect the purified product in a receiving flask containing a drying agent (e.g., CaCl₂) to prevent hydrolysis from atmospheric moisture. The product should be used immediately or stored under an inert atmosphere due to its high reactivity and tendency to polymerize.

Core Reactivity: A Tale of Two Electrophilic Centers

The fundamental reactivity of α,β-unsaturated acyl chlorides is dictated by the presence of two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3) of the unsaturated system. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-addition (conjugate addition), respectively.

Nucleophilic Acyl Substitution (1,2-Addition)

Similar to their saturated counterparts, unsaturated acyl chlorides readily undergo nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group to afford the substituted product.[1] A wide range of nucleophiles, including alcohols, amines, and carboxylates, participate in this transformation.

The Schotten-Baumann reaction is a classic method for the acylation of alcohols and amines with acyl chlorides in the presence of an aqueous base.[9] The base serves to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis of N-phenylpropionamide (as an illustrative example)

This protocol outlines the general steps for a Schotten-Baumann reaction. For acryloyl chloride, the reaction would be analogous.

Materials:

-

Propionyl chloride (or acryloyl chloride)

-

10% Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve aniline in dichloromethane.

-

Add an equivalent amount of 10% aqueous NaOH solution and cool the mixture in an ice bath with stirring.

-

Slowly add propionyl chloride dropwise to the stirred biphasic mixture.

-

After the addition is complete, continue stirring for a period of time (e.g., 15-30 minutes) to allow the reaction to go to completion. The smell of the acyl chloride should disappear.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or chromatography.[9]

Conjugate Addition (1,4-Addition or Michael Addition)

The polarization of the α,β-unsaturated system makes the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a reaction known as conjugate or Michael addition.[2] This reaction proceeds through an enolate intermediate, which is then protonated to give the 1,4-adduct.

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for promoting 1,4-addition to α,β-unsaturated carbonyl compounds, including acyl chlorides, with high regioselectivity.[10]

Detailed Experimental Protocol: Conjugate Addition of a Gilman Reagent to an Unsaturated Acyl Chloride (General Procedure)

Materials:

-

An α,β-unsaturated acyl chloride (e.g., cinnamoyl chloride)

-

An organolithium reagent (e.g., methyllithium)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Schlenk flask or other suitable glassware for air-sensitive reactions

-

Dry ice/acetone bath

Procedure:

-

Preparation of the Gilman Reagent: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of the organolithium reagent to the cooled suspension. The mixture will typically change color, indicating the formation of the lithium diorganocuprate.

-

Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of the α,β-unsaturated acyl chloride in the same anhydrous solvent.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Competition between 1,2- and 1,4-Addition

The regioselectivity of nucleophilic attack on α,β-unsaturated acyl chlorides is a delicate balance between several factors:

-

Nature of the Nucleophile: "Hard" nucleophiles, which are typically highly charged and non-polarizable (e.g., Grignard reagents, organolithium reagents), tend to favor 1,2-addition at the "harder" electrophilic carbonyl carbon. "Soft" nucleophiles, which are more polarizable and less charged (e.g., Gilman reagents, thiols, amines), preferentially undergo 1,4-addition at the "softer" β-carbon.[3]

-

Reaction Conditions: Low temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for equilibration to the thermodynamically more stable 1,4-addition product.[11]

Other Important Reactions

Beyond nucleophilic additions, unsaturated acyl chlorides participate in a variety of other synthetically useful transformations.

Friedel-Crafts Acylation

Unsaturated acyl chlorides can act as electrophiles in Friedel-Crafts acylation reactions to introduce an unsaturated acyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While typically performed with aryl or vinyl halides, the carbon-chlorine bond of an acyl chloride is generally too strong for this reaction. However, related palladium-catalyzed cross-coupling reactions can be employed with derivatives of unsaturated carboxylic acids.

Quantitative Data on Reactivity

The following tables summarize available quantitative data on the reactivity of unsaturated acyl chlorides.

Table 1: Relative Reactivity of Acyl Halides in Nucleophilic Acyl Substitution

| Acyl Halide | Leaving Group | Relative Reactivity | Rationale |

| Benzoyl Iodide | I⁻ | Higher | Iodide is a larger, more polarizable, and weaker base, making it an excellent leaving group.[12] |

| Benzoyl Bromide | Br⁻ | Intermediate | Bromide is a good leaving group, but less effective than iodide. |

| Benzoyl Chloride | Cl⁻ | Lower | Chloride is a smaller, less polarizable, and stronger base compared to iodide, resulting in it being a poorer leaving group.[12] |

Table 2: Spectroscopic Data for Common Unsaturated Acyl Chlorides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |

| Acryloyl Chloride | 6.5 (dd, 1H), 6.2 (dd, 1H), 5.8 (dd, 1H) | 166.5, 137.5, 131.0 | ~1770 |

| Crotonoyl Chloride | 7.1 (dq, 1H), 6.2 (dq, 1H), 2.0 (dd, 3H) | 165.8, 149.5, 127.0, 18.5 | ~1765 |

| Cinnamoyl Chloride | 7.8 (d, 1H), 7.6-7.4 (m, 5H), 6.7 (d, 1H) | 165.0, 152.0, 133.5, 131.0, 129.0, 128.5, 122.0 | ~1760 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. IR stretching frequencies are approximate.

Applications in Drug Development: The Acrylamide (B121943) Warhead

The α,β-unsaturated carbonyl moiety, often introduced using an unsaturated acyl chloride like acryloyl chloride, is a key electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[4] These drugs form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[4] This irreversible binding can lead to enhanced potency, prolonged duration of action, and can be effective against drug resistance mutations.[13]

Mechanism of Covalent Inhibition

The mechanism of covalent inhibition by acrylamide-containing drugs involves a Michael addition reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic β-carbon of the α,β-unsaturated amide, forming a stable carbon-sulfur bond.

Caption: Mechanism of covalent inhibition by an acrylamide warhead.

Targeting Kinase Signaling Pathways

A significant number of covalent inhibitors targeting protein kinases have been developed for the treatment of cancer and other diseases. The acrylamide moiety is a common feature in many of these drugs.

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[14] Dysregulation of this pathway is implicated in various B-cell malignancies. Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, contain an acrylamide warhead that forms a covalent bond with Cys481 in the ATP-binding site of BTK, leading to its irreversible inhibition.[14]

Caption: Simplified BTK signaling pathway and the site of action of covalent inhibitors.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[15] Mutations in EGFR are common in certain cancers, leading to its constitutive activation. Second- and third-generation EGFR inhibitors, such as afatinib (B358) and osimertinib, utilize an acrylamide warhead to covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, resulting in its irreversible inactivation.[16][17]

Caption: Simplified EGFR signaling pathway and the site of action of covalent inhibitors.

Experimental Workflow for Screening Covalent Inhibitors

The discovery and characterization of covalent inhibitors often involve a multi-step workflow.

Caption: General workflow for the screening and development of covalent inhibitors.

Conclusion

Unsaturated acyl chlorides are versatile and highly reactive building blocks in organic synthesis. Their dual electrophilic nature allows for a rich chemistry involving both nucleophilic acyl substitution and conjugate addition, with the regioselectivity being tunable by the choice of nucleophile and reaction conditions. The synthetic utility of these compounds is further underscored by their application in the construction of complex molecular architectures and, notably, in the design of targeted covalent inhibitors. The acrylamide warhead, readily derived from acryloyl chloride, has become a cornerstone in the development of a new generation of potent and selective drugs targeting a range of diseases, particularly cancer. A thorough understanding of the fundamental reactivity of unsaturated acyl chlorides, as detailed in this guide, is essential for leveraging their full potential in both academic research and the pharmaceutical industry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamoyl chloride [webbook.nist.gov]

- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. pure.rug.nl [pure.rug.nl]

- 14. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(11-dodecenoyl)-L-homoserine lactone: Application Notes and Protocols for Quorum Sensing Research

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of N-(11-dodecenoyl)-L-homoserine lactone, a long-chain N-acyl homoserine lactone (AHL) analog. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial quorum sensing (QS), a cell-to-cell communication process critical in biofilm formation, virulence factor production, and pathogenesis. The synthesis is achieved through the acylation of L-homoserine lactone hydrobromide with 11-dodecenoyl chloride under Schotten-Baumann conditions.

Introduction

N-acyl homoserine lactones are a class of signaling molecules utilized by a wide range of Gram-negative bacteria to coordinate gene expression in a population density-dependent manner. The length and modification of the acyl chain confer specificity to these signals. The synthesis of specific AHLs, such as N-(11-dodecenoyl)-L-homoserine lactone, is crucial for investigating the intricacies of QS systems, identifying potential inhibitors, and developing novel anti-virulence therapies. The protocol described herein provides a robust and efficient method for producing this specific AHL for research purposes.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various N-acyl homoserine lactones using the Schotten-Baumann method, which can be used as a reference for the synthesis of N-(11-dodecenoyl)-L-homoserine lactone.

| Acyl Chloride (n-carbon length of acyl chain) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Butyryl chloride (4) | 12 | Room Temperature | ~86% |

| Hexanoyl chloride (6) | 12 | Room Temperature | ~97% |

| Octanoyl chloride (8) | 12 | Room Temperature | ~95% |

| Decanoyl chloride (10) | 12 | Room Temperature | ~92% |

| Dodecanoyl chloride (12) | 12 | Room Temperature | ~90% |

Note: Yields are based on reported syntheses of similar unfunctionalized N-acyl homoserine lactones and may vary for N-(11-dodecenoyl)-L-homoserine lactone.

Experimental Protocols

Protocol 1: Synthesis of N-(11-dodecenoyl)-L-homoserine lactone

This protocol details the synthesis of N-(11-dodecenoyl)-L-homoserine lactone via the Schotten-Baumann reaction.

Materials:

-

L-homoserine lactone hydrobromide

-

11-dodecenoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Water, deionized

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of dichloromethane and water (1:1 v/v).

-

Addition of Acyl Chloride: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add a solution of 11-dodecenoyl chloride (1.1 eq) in dichloromethane dropwise via a dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Characterization: Combine the fractions containing the pure product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Purification of N-(11-dodecenoyl)-L-homoserine lactone

This protocol outlines the purification of the synthesized AHL using column chromatography.

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica gel column.

-

Elution: Begin elution with a mobile phase of low polarity (e.g., 20% ethyl acetate in hexanes).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to facilitate the elution of the more polar product.

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(11-dodecenoyl)-L-homoserine lactone as a white to off-white solid.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of LuxI/LuxR-mediated quorum sensing, a common pathway in which N-acyl homoserine lactones act as signaling molecules.

Caption: LuxI/LuxR-mediated quorum sensing pathway.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and purification of N-(11-dodecenoyl)-L-homoserine lactone.

Caption: Workflow for synthesis and purification.

Logical Relationship

This diagram illustrates the logical relationship between the components of the Schotten-Baumann reaction for AHL synthesis.

Caption: Key components of the synthesis reaction.

Application Notes and Protocols for the Acylation of Primary Amines with 11-Dodecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amines are a broad class of lipid signaling molecules that play crucial roles in various physiological processes. These molecules are characterized by a fatty acid linked to an amine-containing moiety, such as an amino acid or an ethanolamine (B43304), via an amide bond. The acylation of primary amines with long-chain acyl chlorides, such as 11-dodecenoyl chloride, is a fundamental reaction for the synthesis of these bioactive lipids. This document provides detailed application notes and experimental protocols for the synthesis of N-(11-dodecenoyl) amines, targeting researchers in biochemistry, pharmacology, and drug development.

The resulting N-(11-dodecenoyl) amines are structurally related to endogenous signaling lipids like N-arachidonoyl ethanolamine (anandamide) and N-arachidonoyl glycine (B1666218). These related molecules are known to interact with various cellular targets, including G-protein coupled receptors (GPCRs) and enzymes like fatty acid amide hydrolase (FAAH), thereby modulating pathways involved in inflammation, pain, and cellular communication.[1][2] The synthesis of novel N-acyl amines with varying chain lengths and degrees of unsaturation, such as those derived from 11-dodecenoyl chloride, is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.

Chemical Reaction: Schotten-Baumann Acylation

The synthesis of N-(11-dodecenoyl) amines is typically achieved through the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride with a primary amine in the presence of a base.[3][4] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

General Reaction Scheme:

Where R represents an alkyl or other organic group.

Experimental Protocols

The following are generalized protocols for the acylation of a primary amine with 11-dodecenoyl chloride. Two common primary amines, glycine and ethanolamine, are used as examples.

Protocol 1: Synthesis of N-(11-Dodecenoyl) Glycine

This protocol describes the synthesis of a novel N-acyl amino acid.

Materials:

-

Glycine

-

11-Dodecenoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Glycine: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Stir the solution at room temperature until the glycine is completely dissolved.

-

Preparation of Acyl Chloride Solution: In a separate flask, dissolve 11-dodecenoyl chloride (1.05 equivalents) in dichloromethane.

-

Reaction Setup: Place the flask containing the glycine solution in an ice bath and stir.

-

Addition of Acyl Chloride: Slowly add the 11-dodecenoyl chloride solution to the glycine solution dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers.

-

Wash the combined organic layers with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-(11-dodecenoyl) glycine can be further purified by recrystallization or column chromatography.

-

Protocol 2: Synthesis of N-(11-Dodecenoyl) Ethanolamine

This protocol details the synthesis of a novel N-acyl ethanolamine.

Materials:

-

Ethanolamine

-

11-Dodecenoyl chloride

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Add 11-dodecenoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the cooled solution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude N-(11-dodecenoyl) ethanolamine by flash column chromatography on silica (B1680970) gel.

-

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of N-(11-Dodecenoyl) Amines

| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Glycine | NaOH | DCM/H₂O | 3 | 0 to RT | Data to be determined |

| 2 | Ethanolamine | Triethylamine | DCM | 14 | 0 to RT | Data to be determined |

Table 2: Spectroscopic Data for N-(11-Dodecenoyl) Amines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| N-(11-Dodecenoyl) Glycine | Data to be determined | Data to be determined | Data to be determined |

| N-(11-Dodecenoyl) Ethanolamine | Data to be determined | Data to be determined | Data to be determined |

Potential Biological Significance and Signaling Pathways

Long-chain N-acyl amines are an emerging class of signaling lipids with diverse biological functions.[2][6][7] While the specific roles of N-(11-dodecenoyl) amines are yet to be fully elucidated, their structural similarity to well-characterized N-acyl amines suggests they may have analogous activities.

Potential Targets and Pathways:

-

G-Protein Coupled Receptors (GPCRs): Many N-acyl amines are ligands for GPCRs. For instance, N-arachidonoyl glycine is a ligand for the orphan receptor GPR18.[1] It is plausible that N-(11-dodecenoyl) derivatives could also interact with this or other GPCRs, thereby initiating downstream signaling cascades.[8][9][10]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of many N-acyl ethanolamines. Inhibition of FAAH leads to an accumulation of these signaling lipids, which can have therapeutic effects. N-(11-dodecenoyl) amines could potentially act as substrates or inhibitors of FAAH.

Visualizations

Experimental Workflow

References

- 1. N-Acyl amino acids and their impact on biological processes [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]

- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functionalizing Lipids with 11-Dodecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of lipids with moieties bearing terminal reactive groups is a cornerstone of modern lipid research and drug development. The introduction of a terminal alkene, such as that provided by 11-dodecenoyl chloride, equips lipids with a versatile chemical handle for a variety of downstream applications. This "clickable" functionality allows for the covalent attachment of molecules such as fluorophores, affinity tags, or drug payloads through reactions like thiol-ene coupling, offering a powerful tool for creating sophisticated lipid-based nanomaterials, targeted drug delivery systems, and advanced imaging agents.

These application notes provide detailed protocols for the functionalization of three major classes of lipids—sphingolipids, glycerophospholipids, and amino-containing phospholipids—with 11-dodecenoyl chloride. The protocols are designed to be clear and reproducible for researchers with a foundational knowledge of synthetic organic chemistry.

Key Applications of Alkenyl-Functionalized Lipids:

-

Drug Delivery: The terminal alkene can be used to conjugate drugs, targeting ligands, or polymers to the lipid, enhancing the therapeutic efficacy and pharmacokinetic profile of lipid-based drug delivery systems.

-

Bioimaging: Fluorophores can be attached to the functionalized lipid to enable real-time tracking and visualization of lipid trafficking and localization within cells and tissues.

-

Biomolecular Interactions: The modified lipids can be used to probe lipid-protein interactions by attaching cross-linking agents or affinity probes.

-

Formation of Advanced Materials: The terminal alkene allows for the polymerization or cross-linking of lipid assemblies, leading to the formation of stabilized liposomes, lipid nanotubes, and other complex nanostructures.

Protocol 1: Synthesis of N-(11-dodecenoyl)sphingosine (C12-Alkenyl Ceramide)

This protocol details the N-acylation of sphingosine (B13886) with 11-dodecenoyl chloride to produce an alkenyl-functionalized ceramide. This synthetic ceramide analog can be incorporated into liposomes or other lipid nanoparticles to introduce a reactive handle on the surface of the formulation.

Experimental Protocol

Materials:

-

D-erythro-Sphingosine

-

11-Dodecenoyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform (B151607)/Methanol gradient)

Procedure:

-

Dissolution of Sphingosine: In a round-bottom flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous THF (e.g., 1:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the sphingosine solution and stir for 10 minutes at room temperature.

-

Acylation Reaction: Slowly add a solution of 11-dodecenoyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture dropwise over 30 minutes at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). The product spot should be less polar than the starting sphingosine.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield pure N-(11-dodecenoyl)sphingosine.

Quantitative Data

| Parameter | Value |

| Reactant Ratio (Sphingosine:Acyl Chloride:TEA) | 1 : 1.2 : 1.5 |

| Typical Reaction Yield | 75-85% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Characterization Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.05-4.90 (m, 2H, -CH=CH₂), ~3.9 (m, 1H, H-3 of sphingosine), ~3.7 (m, 1H, H-1a of sphingosine), ~3.6 (m, 1H, H-1b of sphingosine), ~2.2 (t, 2H, -C(=O)CH₂-), ~2.0 (q, 2H, -CH₂CH=CH₂), 1.6-1.2 (m, aliphatic protons), 0.88 (t, 3H, terminal -CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~173 (C=O), ~139 (-CH=CH₂), ~114 (-CH=CH₂), ~74 (C-3 of sphingosine), ~62 (C-1 of sphingosine), ~54 (C-2 of sphingosine), various aliphatic signals. |

| Mass Spectrometry (ESI-MS) | Calculated m/z for [M+H]⁺, observed peak corresponding to the protonated molecule. |

Protocol 2: Acylation of Lysophosphatidylcholine (B164491) with 11-Dodecenoyl Chloride

This protocol describes the esterification of the free hydroxyl group at the sn-2 position of lysophosphatidylcholine (LPC) with 11-dodecenoyl chloride. This reaction yields a phosphatidylcholine molecule with a terminal alkene in one of its acyl chains, making it a valuable component for constructing functionalized liposomes.

Experimental Protocol

Materials:

-

1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (Lysophosphatidylcholine, LPC)

-

11-Dodecenoyl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform/Methanol/Water mixture)

Procedure:

-

Azeotropic Drying: Co-evaporate the LPC (1 equivalent) with anhydrous toluene (B28343) three times to ensure it is free of water and dissolve in anhydrous chloroform.

-

Addition of Catalysts and Base: To the stirred solution of LPC, add DMAP (0.1 equivalents) and TEA (2.0 equivalents) under an inert atmosphere.

-

Acylation: Cool the mixture to 0 °C and add a solution of 11-dodecenoyl chloride (1.5 equivalents) in anhydrous chloroform dropwise.

-

Reaction Progression: Allow the reaction to proceed at room temperature overnight (12-16 hours). Monitor the reaction by TLC (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v).

-

Workup: After completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of chloroform, methanol, and water to obtain the desired functionalized phosphatidylcholine.

Quantitative Data

| Parameter | Value |

| Reactant Ratio (LPC:Acyl Chloride:TEA:DMAP) | 1 : 1.5 : 2.0 : 0.1 |

| Typical Reaction Yield | 60-75% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Characterization Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃/CD₃OD, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.25 (m, 1H, sn-2 CH), 5.05-4.90 (m, 2H, -CH=CH₂), ~4.3 (m, 2H, sn-1 CH₂), ~4.2 (m, 2H, sn-3 CH₂), ~3.8 (m, 2H, -CH₂N⁺), ~3.4 (s, 9H, -N⁺(CH₃)₃), ~2.3 (t, 2H, -C(=O)CH₂-), ~2.0 (q, 2H, -CH₂CH=CH₂), aliphatic and other signals. |

| ³¹P NMR (CDCl₃/CD₃OD, 162 MHz) | A single peak around δ 0 ppm, characteristic of the phosphocholine (B91661) headgroup. |

| Mass Spectrometry (ESI-MS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺, observed peak corresponding to the respective ion. |

Protocol 3: Functionalization of Phosphatidylethanolamine (B1630911) with 11-Dodecenoyl Chloride

This protocol outlines the reaction of the primary amine of phosphatidylethanolamine (PE) with 11-dodecenoyl chloride to form an amide linkage. This modification introduces the terminal alkene while maintaining the phospholipid structure, useful for applications requiring surface functionalization of liposomes or lipid bilayers.

Experimental Protocol

Materials:

-

1,2-diacyl-sn-glycero-3-phosphoethanolamine (PE)

-

11-Dodecenoyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Chloroform/Methanol/Ammonia solution)

Procedure:

-

Dissolution: Dissolve PE (1 equivalent) in anhydrous DCM.

-

Base Addition: Add TEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere.

-

Acylation: Cool the reaction mixture to 0 °C and slowly add a solution of 11-dodecenoyl chloride (1.2 equivalents) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., Chloroform:Methanol:Ammonia 65:25:4 v/v/v).

-

Workup: Upon completion, wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-